

m-Xylylenediamine molecular structure and formula

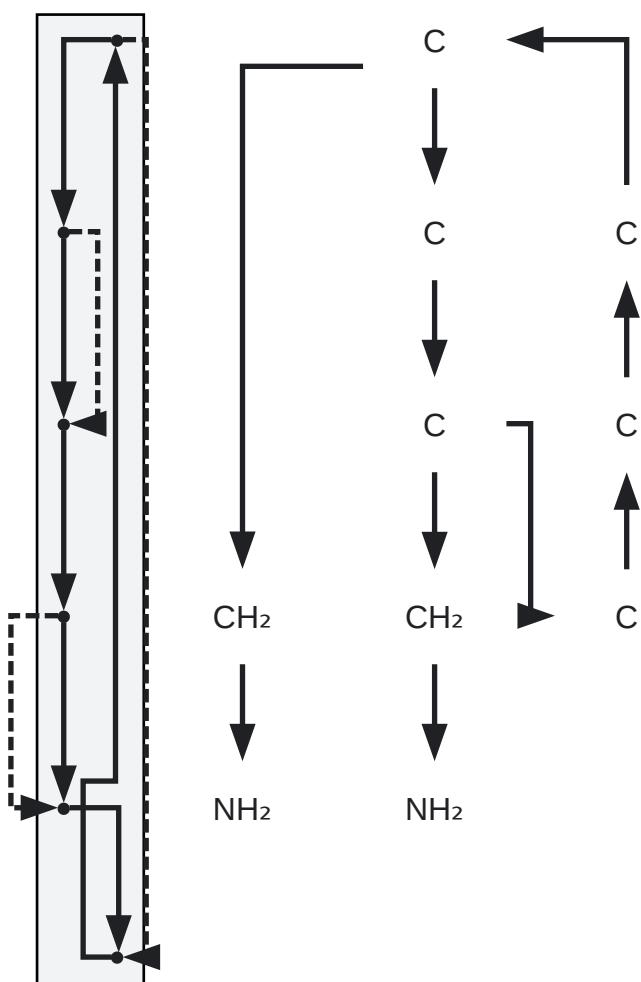
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-Xylylenediamine

Cat. No.: B075579

[Get Quote](#)


An In-depth Technical Guide to **m-Xylylenediamine**

Introduction

m-Xylylenediamine (MXDA) is an organic compound with the formula $C_6H_4(CH_2NH_2)_2$.^[1] It is a colorless to pale yellow, oily liquid with an amine-like odor.^{[1][2][3]} This versatile chemical intermediate plays a crucial role in various industrial applications, primarily due to the reactivity of its two primary amine groups and the rigidity of the benzene ring.^[2] This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and analytical methods for researchers, scientists, and drug development professionals.

Molecular Structure and Formula

The molecular formula of **m-Xylylenediamine** is $C_8H_{12}N_2$.^{[1][4]} Its structure consists of a central benzene ring with two aminomethyl ($-CH_2NH_2$) groups attached at the meta-positions (1 and 3). This arrangement imparts a unique combination of flexibility from the methylene groups and rigidity from the aromatic ring. The IUPAC name for this compound is 1,3-Benzenedimethanamine.^{[1][5]}

[Click to download full resolution via product page](#)

Caption: Molecular structure of **m-Xylenediamine**.

Physicochemical Properties

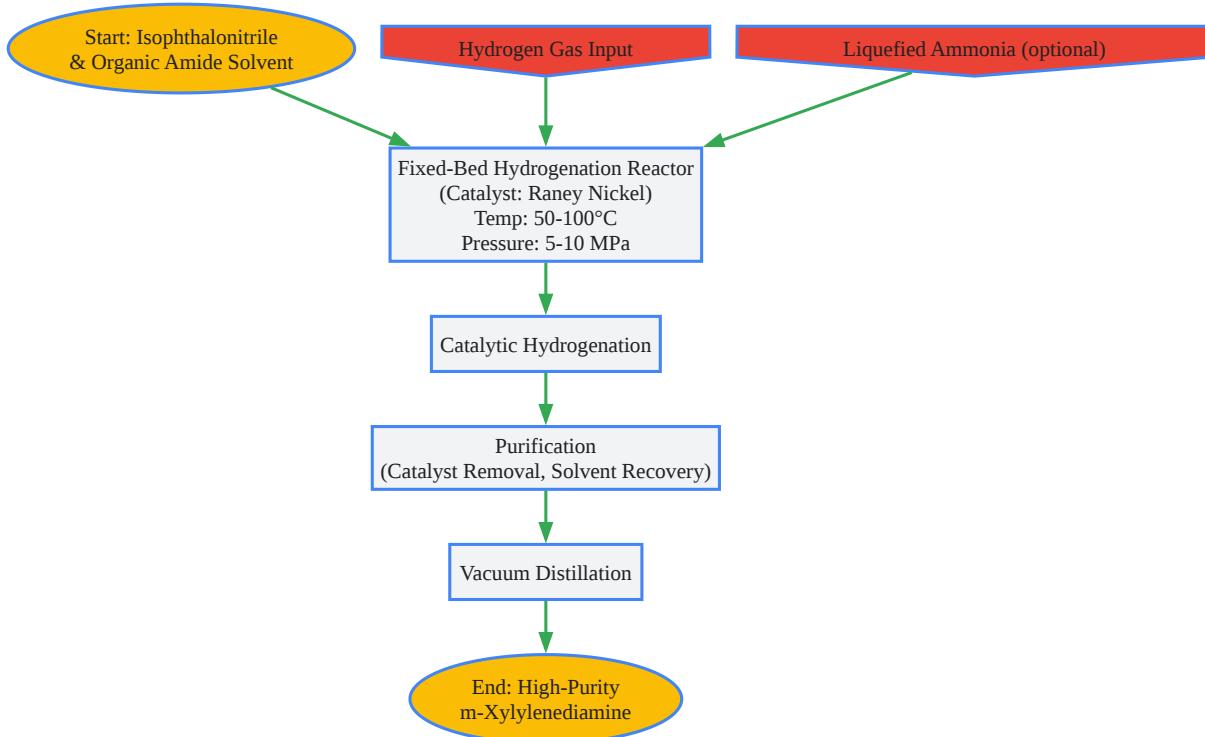
m-Xylenediamine is a colorless liquid at room temperature and is miscible with water and various organic solvents.^{[1][6][7]} Key quantitative data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ N ₂	[1][4][8]
Molar Mass	136.19 g/mol	[1][8][9]
Appearance	Colorless to pale yellow liquid	[1][2][3]
Odor	Amine-like	[1][3]
Density	1.032 g/cm ³ at 20°C	[1]
Melting Point	14 °C	[1]
Boiling Point	247 °C	[1]
Flash Point	117 °C (closed cup)	[1][8]
Vapor Pressure	0.03 mmHg at 25°C	[1]
Water Solubility	Miscible	[1][7]
Refractive Index (n _{20/D})	1.571	[6][8]

Experimental Protocols

Synthesis of m-Xylenediamine via Hydrogenation of Isophthalonitrile

A common industrial method for synthesizing **m-Xylenediamine** is the catalytic hydrogenation of isophthalonitrile.[1][10] This process can be carried out in a fixed-bed reactor. [11]


Materials and Equipment:

- Isophthalonitrile
- Organic amide solvent (e.g., dimethylformamide)
- Catalyst (e.g., Raney nickel)[10]
- Hydrogen gas

- Liquefied ammonia (optional, to suppress side reactions)[[11](#)]
- Fixed-bed hydrogenation reactor
- High-pressure pump
- External circulation heat exchanger[[10](#)]

Procedure:

- Dissolve isophthalonitrile in an organic amide solvent.
- Introduce the solution into a fixed-bed reactor containing the catalyst.
- Introduce hydrogen gas into the reactor. The reaction can also be carried out in the presence of liquefied ammonia.[[11](#)]
- Maintain the reaction temperature between 50-100 °C (preferably 70-90 °C) and the reaction pressure between 5-10 MPa (preferably 7-8 MPa).[[11](#)]
- The hydrogenation reaction proceeds to form **m-Xylenediamine**.
- The reaction mixture is then purified, which may involve removing the catalyst and recovering the solvent, followed by vacuum distillation to obtain pure **m-Xylenediamine**. [[10](#)]

[Click to download full resolution via product page](#)**Caption:** Synthesis workflow for **m-Xylenediamine**.

Analytical Method: HPLC for m-Xylenediamine Determination

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of **m-Xylenediamine**.^{[12][13]} One method involves using a C18 column with UV detection.

[12]

Materials and Equipment:

- HPLC system with a UV detector
- Capcell Pak MGII C18 column (4.6 x 250 mm, 5 μ m) or equivalent[12]
- **m-Xylylenediamine** standard
- Mobile phase: Borate buffer-water-methanol (18:37:45)[14]
- Food simulants (e.g., distilled water, 3% acetic acid, 15% ethanol) for migration studies[14]

Procedure:

- Standard Preparation: Prepare a stock solution of **m-Xylylenediamine** in water (e.g., 1000 mg/L). From this, prepare a series of calibration standards in the desired concentration range (e.g., 1–100 μ g/mL).[12][14]
- Sample Preparation: For migration studies, expose the material to the food simulant under appropriate conditions. The food simulant then serves as the sample for analysis.[14]
- Chromatographic Conditions:
 - Column: Capcell Pak MGII C18 (4.6 x 250 mm, 5 μ m)[12]
 - Mobile Phase: A mixture of borate buffer, water, and methanol.[14]
 - Detection: UV at 270 nm.[12]
- Analysis: Inject the standards and samples into the HPLC system.
- Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of **m-Xylylenediamine** in the samples by comparing their peak areas to the calibration curve. The limit of detection can be in the range of 0.26–0.50 μ g/mL in food simulants.[12]

Applications

m-Xylenediamine has a broad range of applications in various industries:

- Epoxy Resin Curing Agent: It is widely used as a curing agent for epoxy resins, imparting excellent mechanical strength, chemical resistance, and thermal stability to the cured products.[2][15] These resins are used in coatings, adhesives, sealants, and composites.[1][2]
- Polyamide and Polyurethane Production: It serves as a monomer in the synthesis of polyamides (nylons) and polyurethanes.[2][10]
- Other Industrial Uses: It is also utilized in the manufacturing of rubber additives, photosensitive plastics, pesticides, and as a chelating agent.[6]

Safety and Handling

m-Xylenediamine is a corrosive substance that can cause chemical burns and tissue damage upon contact.[1] It is harmful if swallowed or inhaled and can cause skin sensitization.[1][6] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this chemical.[8] It should be stored in a cool, well-ventilated area away from incompatible substances like acids and acid chlorides.[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m-Xylenediamine - Wikipedia [en.wikipedia.org]
- 2. solechem.eu [solechem.eu]
- 3. M-XYLENE- α,α' -DIAMINE | Occupational Safety and Health Administration [osha.gov]
- 4. scbt.com [scbt.com]

- 5. 间苯二甲胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. 间苯二甲胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. zhishangchemical.com [zhishangchemical.com]
- 11. CN101774928A - Method for preparing m-xylylenediamine - Google Patents [patents.google.com]
- 12. Development of analysis method for m-xylylenediamine as aldehyde scavenger using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Method for Analysis of m-Xylylenediamine (MXDA) on BIST™ B+ Column | SIELC Technologies [sielc.com]
- 14. academic.oup.com [academic.oup.com]
- 15. CheMondis Marketplace [chemondis.com]
- To cite this document: BenchChem. [m-Xylylenediamine molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075579#m-xylylenediamine-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com